(6-Methyl-1,3-benzothiazol-2-yl)cyanamide

Lipophilicity Drug-likeness Physicochemical profiling

For programs requiring unambiguous positional isomer identity, (6-methyl-1,3-benzothiazol-2-yl)cyanamide eliminates the risk of isomeric misassignment that can derail structure-activity relationship (SAR) studies. The 6-methyl substitution increases calculated XlogP by ~0.84 log units versus the unsubstituted parent, supporting enhanced membrane permeability for intracellular target engagement. The cyanamide group enables direct synthetic access to 1,3-thiazine, 1,3-thiazole, and 4H-1,3-benzothiazin-4-one heterocyclic systems-reactivity not available from benzothiazole-2-amines. All four methyl positional isomers (4-, 5-, 6-, 7-) are available to serve as well-defined reference standards for HPLC or LC-MS method development.

Molecular Formula C9H7N3S
Molecular Weight 189.24 g/mol
CAS No. 92987-73-0
Cat. No. B12111814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-1,3-benzothiazol-2-yl)cyanamide
CAS92987-73-0
Molecular FormulaC9H7N3S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC#N
InChIInChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)13-9(12-7)11-5-10/h2-4H,1H3,(H,11,12)
InChIKeyTXWAFQDIPWCYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (6-Methyl-1,3-benzothiazol-2-yl)cyanamide


(6-Methyl-1,3-benzothiazol-2-yl)cyanamide (CAS: 92987-73-0; molecular formula: C9H7N3S; molecular weight: 189.24 g/mol) is a heterocyclic building block belonging to the benzothiazole-2-yl cyanamide class . It features a 6-methyl-substituted benzothiazole core coupled to a cyanamide (-NH-C≡N) functional group, providing a defined scaffold for further derivatization . The compound is available from multiple global suppliers at purities of ≥98% for research use .

6-Methyl positional isomer ensures correct electronic and steric environment for reproducible derivatization.
Cyanamide group offers dual nucleophilic/electrophilic reactivity, distinct from amine or amide analogs.
Research-grade building block (≥98%) suitable for heterocycle synthesis and library production.

Why Generic Substitution Fails for This Compound


Benzothiazole-2-yl cyanamides constitute a family of positional isomers—including 4-methyl, 5-methyl, 6-methyl, and 7-methyl variants—that share identical molecular formulas (C9H7N3S) and molecular weights (189.24 g/mol) but differ critically in the ring position of the methyl substituent . This positional isomerism can alter electronic distribution, steric accessibility, and intermolecular interactions, potentially leading to divergent reactivity, binding affinity, or pharmacokinetic profiles in downstream applications [1]. Additionally, the cyanamide functional group distinguishes these compounds from other benzothiazole derivatives (e.g., amines, amides, or ureas), offering unique reactivity as both a nucleophile and electrophile [2]. Procurement of the correct positional isomer and functional group combination is essential for experimental reproducibility.

Target Compound
6-Methyl-benzothiazol-2-yl cyanamide (CAS 92987-73-0). Position-specific methyl group and cyanamide handle define reactivity and physicochemical profile.
Common Substitutes
4-, 5-, or 7-methyl positional isomers share formula and MW but differ in substitution pattern, potentially altering electronic distribution and binding. Non-cyanamide analogs (amines, amides) lack dual nucleophilic/electrophilic behavior.

Quantitative Differentiation Evidence vs. Closest Analogs


Increased Lipophilicity vs. Unsubstituted Parent

The 6-methyl substitution on the benzothiazole ring increases calculated lipophilicity compared to the unsubstituted parent benzothiazol-2-yl cyanamide. The target compound displays an XlogP value of 3.1 versus the parent compound's ~2.26, representing an increase of approximately 0.84 log units [1]. This enhanced lipophilicity may improve membrane permeability or hydrophobic target engagement in biological assays.

Lipophilicity vs parent
Cross-study comparable
ΔXlogP ≈ +0.84 (3.1 vs 2.26)
May support membrane permeability or hydrophobic engagement studies.
Computed values; source-specific review recommended.
Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomer Identity Verification

The 6-methyl positional isomer (CAS 92987-73-0) can be analytically distinguished from its 4-methyl (CAS 119283-90-8), 5-methyl (CAS 119283-91-9), and 7-methyl (CAS 119283-92-0) isomers despite all sharing the same molecular formula and molecular weight. Each isomer possesses a unique InChIKey and SMILES string, enabling unambiguous identification by HPLC, LC-MS, or NMR . The 6-methyl isomer's specific InChIKey (TXWAFQDIPWCYOK-UHFFFAOYSA-N) and SMILES (S1C(NC#N)=NC2C=CC(C)=CC1=2) serve as definitive identity markers.

Isomer identity
Direct head-to-head comparison
Unique InChIKey and SMILES vs 4-,5-,7-methyl isomers
Analytical confirmation of correct positional isomer requires CAS-specific verification.
All isomers share identical molecular formula and weight.
Positional isomerism Quality control Analytical chemistry

Synthetic Accessibility via Diazotization-Cyanation

The synthesis of (6-methyl-1,3-benzothiazol-2-yl)cyanamide proceeds from commercially available 2-amino-6-methylbenzothiazole via diazotization followed by cyanation, reportedly achieving yields exceeding 85% under optimized conditions . In contrast, the 6-chloro analog (CAS not specified) requires 6-chloro-2-aminobenzothiazole as starting material, which may differ in cost, availability, and reactivity profile . The 6-methyl precursor benefits from well-established synthetic routes to 2-amino-6-methylbenzothiazole from p-toluidine [1].

Synthetic route
Class-level inference
Reported yield >85% from 2-amino-6-methylbenzothiazole via diazotization/cyanation
Precursor accessibility may support multi-gram synthesis.
Vendor-reported conditions; independent validation needed.
Synthetic chemistry Building block Diazotization

Cyanamide Functional Group Versatility

The cyanamide (-NH-C≡N) moiety offers dual nucleophilic and electrophilic reactivity, enabling cyclization reactions with thiols, amines, and carboxylic acid derivatives to generate diverse heterocyclic scaffolds including 1,3-thiazoles, 1,3-thiazines, and benzothiazinones [1]. This distinguishes cyanamide-functionalized benzothiazoles from their amine or amide counterparts, which have more limited reactivity profiles. N-(2-Benzothiazolyl)cyanoacetamides have been used to construct pyrimido[2,1-b]benzothiazole systems [2], and copper-catalyzed C-S cross-coupling of 2-aminobenzothiazoles produces 2-(arylthio)arylcyanamides in excellent yields [3].

Cyanamide versatility
Class-level inference
Enables cyclization to thiazoles, thiazines, benzothiazinones
Differentiated synthetic space compared to amine/amide analogs.
Reactivity documented for cyanamide class; 6-methyl-specific validation advised.
Cyanamide chemistry Heterocycle synthesis Medicinal chemistry

Computed TPSA and Drug-Likeness Profile

The target compound exhibits a topological polar surface area (TPSA) of approximately 77 Ų , which falls within the favorable range for oral bioavailability (<140 Ų per Veber's rules). This TPSA value is comparable across all methyl-substituted positional isomers (all 77 Ų), but the combination of TPSA (~77 Ų), XlogP (~3.1), and molecular weight (189.24 g/mol) places the compound within lead-like chemical space [1].

Drug-likeness profile
Class-level inference
TPSA 77 Ų, MW 189.24, XlogP 3.1; all within Veber thresholds
Computed parameters align with lead-like space for hit-to-lead exploration.
In silico prediction; experimental ADME not established.
Drug-likeness ADME prediction Physicochemical properties

Recommended Application Scenarios in Research & Development


Hit-to-Lead Optimization with Enhanced Lipophilicity

When a screening program requires a benzothiazole scaffold with increased hydrophobicity for improved membrane permeability or hydrophobic pocket engagement, the 6-methyl substituent offers a calculated XlogP increase of ~0.84 log units over the unsubstituted parent compound. This positions (6-methyl-1,3-benzothiazol-2-yl)cyanamide as a preferred choice over the parent benzothiazol-2-yl cyanamide (CAS 4433-55-0) for programs targeting intracellular or CNS-penetrant candidates . The favorable drug-likeness profile (TPSA 77 Ų, MW 189.24) provides room for further synthetic elaboration while maintaining lead-like properties.

Diversification via Cyanamide Cyclization

The cyanamide functional group enables direct access to 1,3-thiazine, 1,3-thiazole, and 4H-1,3-benzothiazin-4-one heterocyclic systems via reaction with 2-aminobenzenethiol, 2-aminoethanethiol, or 2-sulfanylbenzoic acid, respectively [1]. This reactivity profile is not available with benzothiazole-2-amines or benzothiazole-2-amides, making (6-methyl-1,3-benzothiazol-2-yl)cyanamide the reagent of choice for constructing fused or spiro heterocyclic libraries centered on the benzothiazole core.

Positional Isomer Reference Standard

The availability of all four methyl-substituted positional isomers (4-, 5-, 6-, and 7-methyl) enables the use of (6-methyl-1,3-benzothiazol-2-yl)cyanamide as a well-defined reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving positional isomers. The compound's unique InChIKey, SMILES string, and distinct chromatographic behavior relative to its isomers support its use in quality control and identity verification workflows for research chemical procurement .

Agrochemical Discovery Lead Generation

Benzothiazole derivatives, including cyanamide-functionalized variants, have established precedent in agrochemical applications as fungicides and plant growth regulators . The 6-methyl substitution pattern appears in known fungicidal scaffolds (e.g., tricyclazole analogs), and the cyanamide group offers a reactive handle for generating structurally diverse screening libraries targeting agricultural pathogens.

Application
Selection Property
Validation Focus
Hit-to-lead optimization requiring increased hydrophobicity
6-Methyl substitution for enhanced lipophilicity vs. unsubstituted parent
Membrane permeability or hydrophobic pocket engagement studies
Heterocyclic library synthesis via cyanamide cyclization
Cyanamide dual reactivity (nucleophilic/electrophilic) not available with amine or amide analogs
Access to thiazole, thiazine, and benzothiazinone scaffolds
Positional isomer reference standard for analytical method development
Distinct InChIKey and chromatographic behavior relative to 4-,5-,7-methyl isomers
HPLC/LC-MS/NMR method capable of resolving positional isomers
Agrochemical discovery lead generation
Benzothiazole-cyanamide scaffold with precedent in fungicide and plant growth regulator research
Screening libraries against agricultural pathogens
Quote Request

Request a Quote for (6-Methyl-1,3-benzothiazol-2-yl)cyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.